molecular formula C8H7F5O2S B1401330 4-(Pentafluorosulfur)phenylacetic acid CAS No. 1839048-23-5

4-(Pentafluorosulfur)phenylacetic acid

Cat. No. B1401330
CAS RN: 1839048-23-5
M. Wt: 262.2 g/mol
InChI Key: HAIVYRSOFXWOFO-UHFFFAOYSA-N
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Description

“4-(Pentafluorosulfur)phenylacetic acid” is a chemical compound with the CAS number 1839048-23-5 . It is a sulfur-containing organic compound. The molecule contains a total of 23 atoms, including 7 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 5 Fluorine atoms .


Molecular Structure Analysis

The molecular structure of “4-(Pentafluorosulfur)phenylacetic acid” can be represented by the InChI code: 1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-6(2-4-7)5-8(14)15/h1-4H,5H2,(H,14,15) . This indicates the presence of a phenyl ring attached to an acetic acid group, with a pentafluorosulfur group attached to the phenyl ring .


Physical And Chemical Properties Analysis

The molecular weight of “4-(Pentafluorosulfur)phenylacetic acid” is 262.2 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Role in Penicillin Production

4-(Pentafluorosulfur)phenylacetic acid, as a derivative of phenylacetic acid, plays a significant role in the production of penicillin. Phenylacetic acid is known to increase the total yield of penicillin in both surface and submerged cultures, without markedly changing the ratio of penicillin types. This enhancement is due to its role as a precursor in the biosynthesis of penicillin G, a widely used antibiotic (Moyer & Coghill, 1947).

Differentiation of Natural and Synthetic Acids

The differentiation between natural and synthetic phenylacetic acids, which include 4-(Pentafluorosulfur)phenylacetic acid, can be achieved through deuterium NMR spectroscopy. This differentiation is crucial for verifying the origin of phenylacetic acid used in various applications, including pharmaceuticals (Aleu et al., 2002).

Detection in Biological Fluids

4-(Pentafluorosulfur)phenylacetic acid, as part of the phenylacetic acid family, has been detected in human cerebrospinal fluid and plasma. This detection is significant for understanding its physiological roles and potential biomedical applications (Fellows et al., 1978).

Removal from Aqueous Streams

The removal of phenylacetic acids, including 4-(Pentafluorosulfur)phenylacetic acid, from aqueous streams is crucial, especially in the pharmaceutical industry. Techniques like adsorption are favored due to their low cost and high efficiency, ensuring the recovery of these valuable compounds (Madan & Wasewar, 2017).

Safety And Hazards

“4-(Pentafluorosulfur)phenylacetic acid” may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and protective gloves, clothing, and eye/face protection should be worn . If it comes into contact with the skin or eyes, or if it is inhaled, specific first aid measures should be taken .

properties

IUPAC Name

2-[4-(pentafluoro-λ6-sulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2S/c9-16(10,11,12,13)7-3-1-6(2-4-7)5-8(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIVYRSOFXWOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluorosulfur)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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